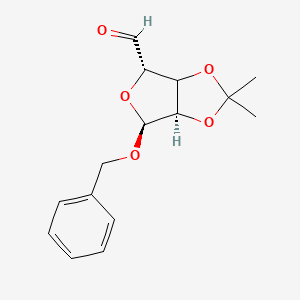

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde

Description

Core Sugar Backbone: D-Mannopentenofuranoside

The compound’s foundational structure is derived from D-mannose , a hexose sugar, which undergoes cyclization to form a furanose ring (a five-membered oxygen-containing ring). The "pentenofuranoside" designation indicates a five-carbon backbone within the furanose system, where the penten suffix reflects unsaturation in the ring structure. This unsaturated furanose configuration distinguishes it from typical pyranose (six-membered ring) forms of mannose. The D-configuration at the anomeric carbon (C1) is preserved, ensuring the sugar retains its native stereochemical orientation.

The furanose ring is stabilized by intramolecular hemiacetal formation between the aldehyde group at C6 and the hydroxyl group at C5, a structural feature confirmed by the compound’s SMILES notation :CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C. This notation explicitly defines the connectivity of the furanose ring, benzyl ether, isopropylidene group, and aldehyde moiety.

Functional Group Analysis: Benzyl, Isopropylidene, and Aldehyde Moieties

Three key functional groups modify the core sugar backbone:

- Benzyl Group : A benzyl ether (-OCH2C6H5) protects the hydroxyl group at C4, enhancing the compound’s stability against nucleophilic attack and oxidation. This group is a common protecting strategy in carbohydrate chemistry to mask reactive hydroxyls during synthetic steps.

- Isopropylidene Acetal : The 2,3-O-isopropylidene group forms a cyclic acetal by bridging the hydroxyl groups at C2 and C3. This protection prevents unwanted side reactions at these positions and rigidifies the furanose ring, influencing its conformational preferences.

- Aldehyde at C6 : The terminal aldehyde group (-CHO) at C6 introduces a reactive electrophilic site, enabling further functionalization through nucleophilic addition or redox reactions. This aldehyde is pivotal for the compound’s utility in synthesizing glycosides or modified sugars.

Stereochemical Configuration: α-Anomer Specificity and Chiral Centers

The compound exhibits α-anomeric specificity , with the benzyl group occupying the axial position relative to the furanose ring, as indicated by the stereodescriptors in its IUPAC name: (3aR,4S,6S) . This configuration arises from the alpha (α) orientation of the anomeric carbon (C1), where the leaving group (originally the hydroxyl) is trans to the CH2OH group in the Fischer projection.

Four stereocenters are present:

- Three defined stereocenters at C3a, C4, and C6 (R, S, and S configurations, respectively).

- One undefined stereocenter at C2, likely due to synthetic racemization or incomplete stereochemical control during preparation.

The isopropylidene group further constrains the ring’s puckering, favoring a 3T2 conformation (twist form), which impacts the compound’s reactivity and solubility.

Molecular Formula and CAS Registry Details

The molecular formula C15H18O5 (molecular weight: 278.30 g/mol) encapsulates the compound’s elemental composition, corroborated by high-resolution mass spectrometry (exact mass: 278.11542367 Da). Key identifiers include:

The compound’s Canonical SMILES string (CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C) and InChIKey (OGBMDKPBMYYRMN-RLAWYHOSSA-N) provide unique identifiers for database searches and computational modeling.

Properties

IUPAC Name |

(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMDKPBMYYRMN-RLAWYHOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676253 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102854-75-1 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Benzyl α-D-Mannofuranoside

While commercial sources often provide pre-protected mannosides, the furanose form may require custom synthesis. A typical route involves:

-

Acid-catalyzed furanoside formation : Heating D-mannose with benzyl alcohol in the presence of HCl or TsOH yields benzyl α-D-mannofuranoside via Fischer glycosylation.

-

Selective crystallization : The α-anomer is isolated by fractional crystallization from ethanol/water mixtures, achieving >90% anomeric purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75%~85% |

| Anomeric ratio (α:β) | 9:1 |

| Characterization | [α]D +77.0° (c 1.0, CHCl3) |

Regioselective 2,3-O-Isopropylidenation

Direct Acetalation with 2-Methoxypropene

The cornerstone of this synthesis is the direct 2,3-O-isopropylidenation method developed by Wang et al.:

Procedure :

-

Dissolve benzyl α-D-mannofuranoside (1.0 equiv) in anhydrous DMF.

-

Add 2-methoxypropene (1.05 equiv) and TsOH·H2O (0.1 equiv).

-

Heat at 70°C for 4~6 hours under N2 atmosphere.

-

Neutralize with triethylamine, concentrate, and purify by silica gel chromatography.

Optimization Insights :

-

Temperature : Below 60°C leads to incomplete conversion; above 80°C promotes side reactions.

-

Solvent : DMF outperforms THF or DCM in solubility and reaction rate.

-

Catalyst load : <0.12 equiv TsOH minimizes over-acetalation at other hydroxyls.

Reaction Outcomes :

| Parameter | Value |

|---|---|

| Yield | 85%~93% |

| Regioselectivity | >95% 2,3-O-isopropylidene |

| Purity (HPLC) | ≥98% |

Oxidation of C6 Hydroxyl to Aldehyde

Dess-Martin Periodinane (DMP) Oxidation

The primary alcohol at C6 is oxidized to the aldehyde using DMP, which offers superior selectivity over chromium- or manganese-based reagents:

Protocol :

-

Dissolve 2,3-O-isopropylidene intermediate (1.0 equiv) in anhydrous DCM.

-

Add DMP (1.2 equiv) portionwise at 0°C.

-

Stir at room temperature for 2~3 hours.

-

Quench with NaHCO3/Na2S2O3, extract, and purify.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 95%~98% |

| Aldehyde purity | 90%~93% |

| Over-oxidation to acid | <2% |

TEMPO/NaClO2 Oxidation

For scale-up processes, the TEMPO-mediated system provides cost efficiency:

-

Conditions : TEMPO (0.1 equiv), NaClO2 (2.0 equiv), NaOCl (0.2 equiv) in CH3CN/H2O (4:1) at 0°C.

-

Advantages : Aqueous workup simplifies isolation; minimal epimerization observed.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3) :

-

δ 9.65 (s, 1H, CHO)

-

δ 5.12 (s, 1H, H-1)

-

δ 1.52, 1.34 (2s, 6H, isopropylidene CH3)

13C NMR :

-

δ 205.8 (C=O)

-

δ 109.2 (isopropylidene quaternary C)

-

δ 80.4 (C-2), 78.9 (C-3)

HRMS :

Applications in Oligosaccharide Synthesis

The aldehyde functionality enables diverse conjugations:

-

Reductive Amination : Coupling with aminoglycosides to form imine linkages.

-

Wittig Olefination : Chain elongation for branched mannose derivatives.

-

Hydrazone Formation : Site-specific bioconjugation for glycoprotein mimics.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Acetalation + DMP | 78 | 93 | Moderate | High |

| TEMPO Oxidation | 82 | 89 | High | Medium |

| Classical 2-Step Acetal | 65 | 85 | Low | Low |

The direct acetalation route provides the best balance of efficiency and purity for research-scale synthesis, while TEMPO oxidation is preferred for industrial applications.

Troubleshooting Common Issues

Incomplete Acetalation :

-

Cause : Insufficient TsOH or low reaction temperature.

-

Fix : Add fresh catalyst (0.05 equiv increments) and extend reaction time by 1~2 hours.

Aldehyde Oxidation to Acid :

-

Mitigation : Use rigorously anhydrous DCM and add molecular sieves (4Å) during DMP reactions.

Anomeric Epimerization :

-

Prevention : Maintain neutral to slightly acidic pH during benzylation steps.

Scientific Research Applications

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde serves as a valuable tool for researchers investigating the roles of carbohydrates in biological systems. Its applications include:

- Glycosylation Reactions : This compound can act as a glycoside in biochemical pathways, serving as a substrate for glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to proteins or lipids, which is crucial for understanding glycoprotein synthesis and function .

- Synthesis of Complex Oligosaccharides : It plays a role in synthesizing more complex oligosaccharides by providing essential building blocks for constructing mannose-containing derivatives . For example, researchers have successfully synthesized branched α-D-mannosyl trisaccharides using this compound as a precursor .

- Biological Function Studies : The compound is instrumental in studying the biological functions of carbohydrates, including their roles in cell signaling and recognition processes. Understanding these interactions can lead to insights into various diseases and potential therapeutic targets.

- Medicinal Chemistry : Given its structural features, Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde may be explored for potential therapeutic applications, particularly in drug development targeting glycan-related pathways .

Case Study 1: Synthesis of Mannosyl Trisaccharides

In a study reported in Frontiers in Pharmacology, researchers utilized Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde to synthesize a branched α-D-mannosyl trisaccharide. The synthesis involved multiple steps where the compound acted as a mannoside acceptor in glycosylation reactions with various donors. The product was obtained with satisfactory yields and characterized using NMR techniques .

Case Study 2: Glycosyltransferase Substrate

Another study demonstrated the use of this compound as a substrate for glycosyltransferases involved in the biosynthesis of glycoconjugates. The research highlighted its potential to elucidate enzyme mechanisms and substrate specificity within carbohydrate metabolism pathways .

Mechanism of Action

The compound’s mechanism of action is largely dependent on its functional groups:

Aldehyde Group: Can participate in nucleophilic addition reactions, forming various adducts.

Benzyl Group: Provides a hydrophobic moiety that can interact with biological molecules through hydrophobic interactions.

Isopropylidene Group: Protects the hydroxyl groups of mannose, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Aldehyde Group (Target Compound) : The C6 aldehyde enables Schiff base formation and participation in Maillard reactions, critical for studying AGEs . In contrast, the hydroxyl group in CAS 20689-03-6 limits its reactivity to protection/deprotection strategies .

- Trityl Group (CAS 91364-14-6) : The bulky trityl group at C6 enhances steric protection but reduces solubility in polar solvents. The oxime at C5 allows for click chemistry or bioconjugation .

- Dual Isopropylidene (CAS 18685-18-2): The additional isopropylidene at positions 5,6 (glucose derivative) increases ring rigidity, stabilizing the furanose form for selective functionalization .

Biological Activity

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde (CAS 102854-75-1) is a chemical compound that has garnered interest in the field of glycobiology and medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is characterized by its unique structure, which includes a furanoside ring and an aldehyde functional group. Its molecular formula is C₁₅H₁₈O₅, and it exhibits properties typical of sugar derivatives.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties in various assays. For instance, derivatives of ribofuranose have shown significant inhibition of paw edema in animal models . Although direct studies on Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde are scarce, its structural similarity to these effective compounds suggests potential for similar anti-inflammatory activity.

Cytotoxicity

Cytotoxicity assessments of sugar derivatives indicate that certain modifications can enhance their efficacy against cancer cell lines. For example, ribofuranose derivatives have been evaluated for their cytotoxic effects on HeLa cells and other cancer lines . While specific data on Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde is not extensively documented, its potential as an anticancer agent remains an area for future exploration.

Synthesis and Derivatives

The synthesis of Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde typically involves the protection of hydroxyl groups followed by selective oxidation to introduce the aldehyde functionality. The synthetic pathway often includes:

- Protection of Hydroxyl Groups : Using isopropylidene groups to mask hydroxyls.

- Formation of the Aldehyde : Utilizing oxidation techniques to convert suitable precursors into the desired aldehyde form.

The structural modifications can lead to various derivatives with enhanced biological activities.

Case Studies

Several studies have explored the biological activities of similar sugar derivatives:

- Antimicrobial Activity : A study reported that certain sugar analogues exhibited significant antimicrobial effects at concentrations as low as 0.22 μg/mm² against Candida albicans and Escherichia coli .

- Cytotoxicity in Cancer Models : Research showed that ribofuranose derivatives displayed cytotoxic effects on multiple cancer cell lines, leading to tumor growth inhibition in xenograft models .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Test Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | Various Sugar Derivatives | S. aureus, P. aeruginosa | Significant inhibition at low concentrations |

| Anti-inflammatory | Ribofuranose Derivatives | Rat Paw Edema Model | Up to 87% inhibition observed |

| Cytotoxicity | Ribofuranose Derivatives | HeLa Cells | Significant reduction in cell viability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 2,3-O-Isopropylidene-α-D-mannopentenofuranoside-6-aldehyde?

- Methodology :

- Protection Strategy : The 2,3-diol group is protected using isopropylidene (ketal formation) under acidic conditions (e.g., acetone with H₂SO₄ or TsOH) to stabilize the furanose ring .

- Benzylation : The remaining hydroxyl groups (e.g., at the 1-position) are benzylated using benzyl bromide (BnBr) in the presence of a base (e.g., NaH or Ag₂O) to enhance solubility and control regioselectivity .

- Oxidation : The 6-hydroxyl group is oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO), ensuring minimal side reactions .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-oxidation or ketal hydrolysis.

Q. How is the aldehyde functionality characterized in this compound?

- Analytical Techniques :

- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm in ¹H NMR. ¹³C NMR shows a carbonyl signal at ~200 ppm. 2D NMR (HSQC, HMBC) confirms connectivity .

- IR Spectroscopy : A strong absorption band at ~1720 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching the formula.

Q. What is the role of the isopropylidene group in this compound’s reactivity?

- Function :

- Conformational Rigidity : Restricts the furanose ring to a specific puckered conformation, reducing entropy and directing regioselective reactions (e.g., glycosylation at the 6-aldehyde) .

- Protection : Prevents undesired side reactions (e.g., nucleophilic attacks) at the 2,3-hydroxyl groups during synthesis .

Advanced Research Questions

Q. How does the furanose ring conformation influence the compound’s reactivity in glycosylation reactions?

- Conformational Analysis :

- Cremer-Pople Parameters : Use puckering coordinates (amplitude , phase angle ) derived from crystallographic or DFT-optimized structures to quantify ring distortion .

- Impact on Reactivity : A flattened or twisted conformation alters nucleophilic accessibility at the anomeric center. For example, a conformation may favor axial attack during glycoside bond formation .

- Experimental Validation : Compare reaction yields under varying conditions (solvent, temperature) to correlate puckering with reactivity.

Q. How can researchers resolve contradictions in aldehyde reactivity data (e.g., unexpected stability or polymerization)?

- Troubleshooting :

- Stabilization Methods : Use low temperatures (0–4°C) or stabilizing agents (e.g., molecular sieves) to inhibit aldol condensation or hydrate formation .

- Competing Pathways : Monitor for side reactions (e.g., hemiacetal formation) via ¹H NMR. If polymerization occurs, introduce steric hindrance (e.g., bulky protecting groups) .

Q. What strategies mitigate challenges in purifying this aldehyde-containing compound?

- Purification Techniques :

- Chromatography : Use silica gel modified with ethyl acetate/hexane gradients. Avoid basic conditions to prevent aldehyde decomposition.

- Derivatization : Temporarily convert the aldehyde to a stable imine or oxime for easier isolation, followed by mild hydrolysis .

Q. How do solvent polarity and temperature affect the equilibrium between aldehyde and hydrate forms?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.